molecular formula C26H32N2O3S B14953411 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14953411
M. Wt: 452.6 g/mol
InChI Key: TWVHVQULIGBXJJ-SDNWHVSQSA-N
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Description

N-[(OXOLAN-2-YL)METHYL]-2-[(2E)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-2-[(2E)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin under acidic or basic conditions.

    Introduction of the benzothiophene core: This step often involves the cyclization of a thiophene derivative with an appropriate aldehyde or ketone.

    Amidation and coupling reactions: The final steps involve the formation of the amide bond and the coupling of the oxolane and benzothiophene moieties under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-2-[(2E)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-2-[(2E)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(OXOLAN-2-YL)METHYL]-2-[(2E)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 2,2′-Oxydiethylamine dihydrochloride
  • γ-Thiobutyrolactone

Uniqueness

N-[(OXOLAN-2-YL)METHYL]-2-[(2E)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its combination of functional groups and structural complexity, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

Molecular Formula

C26H32N2O3S

Molecular Weight

452.6 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H32N2O3S/c1-17(2)19-12-9-18(10-13-19)11-14-23(29)28-26-24(21-7-3-4-8-22(21)32-26)25(30)27-16-20-6-5-15-31-20/h9-14,17,20H,3-8,15-16H2,1-2H3,(H,27,30)(H,28,29)/b14-11+

InChI Key

TWVHVQULIGBXJJ-SDNWHVSQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

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